

## Tenalisib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of **Tenalisib**, a novel kinase inhibitor, in the context of T-cell lymphoma (TCL). It synthesizes preclinical and clinical data to offer a comprehensive understanding for research and development professionals.

## Core Mechanism of Action: Dual PI3K $\delta$ /y Inhibition

**Tenalisib** (formerly RP6530) is an orally available, potent, and highly selective dual inhibitor of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] These isoforms are predominantly expressed in cells of hematopoietic origin, making them attractive therapeutic targets in hematological malignancies.[1]

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and migration.[1][5] In T-cell lymphomas, aberrant activation of this pathway is a common oncogenic driver. **Tenalisib** exerts its anti-tumor effects by blocking the catalytic activity of PI3K  $\delta$  and  $\gamma$ , thereby inhibiting the downstream signaling cascade.[1][5]

Preclinical studies have demonstrated that **Tenalisib** induces apoptosis and has anti-proliferative activity in B and T lymphoma cell lines.[1][6] Furthermore, it has shown efficacy in a mouse T-cell leukemia xenograft model and ex-vivo activity in malignant primary CTCL cells. [1][6]



### **Impact on Downstream Signaling**

By inhibiting PI3K  $\delta$  and  $\gamma$ , **Tenalisib** effectively reduces the phosphorylation of key downstream effectors, most notably AKT. This disruption leads to:

- Decreased Cell Proliferation and Survival: Inhibition of the PI3K/AKT pathway curtails the signals that promote cell cycle progression and suppress apoptosis.[1][7]
- Modulation of Gene Expression: RNA sequencing analysis in Hodgkin's lymphoma cells
  treated with **Tenalisib** revealed a reduction in the expression of genes involved in cell
  proliferation and survival, alongside an increase in the expression of genes associated with
  cell death.[7]
- Biomarker Modulation: In responding tumors from patients treated with **Tenalisib**, a marked downregulation of CD30, IL-31, and IL-32α has been observed.[1][5] IL-31 and IL-32 levels are known to correlate with disease activity in Cutaneous T-Cell Lymphoma (CTCL).[1]

### Secondary Target: Salt-Inducible Kinase 3 (SIK3)

In addition to its primary activity against PI3K  $\delta/\gamma$ , **Tenalisib** and its metabolite, IN0385, have been identified as inhibitors of Salt-Inducible Kinase 3 (SIK3).[8][9][10][11] While the role of SIK3 in lymphomas has not been fully elucidated, SIKs are known to be involved in tumorigenesis in solid tumors by modulating various signaling pathways.[8][10] This secondary mechanism may contribute to the overall anti-tumor activity of **Tenalisib**.

### **Modulation of the Tumor Microenvironment**

Preclinical data suggests that **Tenalisib** can also modulate the tumor microenvironment. It has been shown to block Hodgkin's lymphoma cells from inducing the activation of tumor-associated macrophages and to promote the transition of these macrophages from an immunosuppressive state to an inflammatory, anti-tumor state.[7]

## **Quantitative Data from Clinical Trials**

The clinical efficacy of **Tenalisib** has been evaluated in patients with relapsed/refractory T-cell lymphoma, both as a monotherapy and in combination with the histone deacetylase (HDAC) inhibitor, romidepsin.



Table 1: Tenalisib Monotherapy in Relapsed/Refractory

**T-Cell Lymphoma** 

| Efficacy Endpoint                 | Overall (n=35)    | Peripheral T-Cell<br>Lymphoma (PTCL) | Cutaneous T-Cell<br>Lymphoma (CTCL) |
|-----------------------------------|-------------------|--------------------------------------|-------------------------------------|
| Overall Response<br>Rate (ORR)    | 45.7%[1][5]       | 47%[3][4]                            | 45%[3][4]                           |
| Complete Response (CR)            | 3 patients[1][5]  | 3 patients[3][4]                     | 0 patients                          |
| Partial Response (PR)             | 13 patients[1][5] | 4 patients[3][4]                     | 9 patients[3][4]                    |
| Median Duration of Response (DoR) | 4.9 months[1][5]  | 6.53 months[3][4]                    | 3.8 months[3][4]                    |

Data from a Phase I/Ib study of single-agent **Tenalisib**.[1][3][4]

Table 2: Tenalisib in Combination with Romidepsin in

Relapsed/Refractory T-Cell Lymphoma

| Efficacy Endpoint                 | Overall (n=27)    | Peripheral T-Cell<br>Lymphoma (PTCL)<br>(n=12) | Cutaneous T-Cell<br>Lymphoma (CTCL)<br>(n=15) |
|-----------------------------------|-------------------|------------------------------------------------|-----------------------------------------------|
| Overall Response<br>Rate (ORR)    | 63.0%[8][9]       | 75%[8][9]                                      | 53.3%[8][9]                                   |
| Complete Response<br>(CR)         | 25.9%[8][9]       | 50%[11]                                        | 6.7%[11]                                      |
| Partial Response (PR)             | 37.0%[8][9]       | 25%[11]                                        | 46.7%[11]                                     |
| Median Duration of Response (DoR) | 5.03 months[8][9] | 5.03 months[11]                                | 3.8 months[11]                                |

Data from a Phase I/II open-label multicenter study.[8][9][11]

## **Experimental Protocols**



### Phase I/Ib Clinical Trial of Tenalisib Monotherapy

Study Design: This was a dose-escalation and expansion study to evaluate the maximum tolerated dose (MTD), pharmacokinetics, and efficacy of **Tenalisib** in patients with relapsed/refractory TCL.[1][5]

- Patient Population: Patients with histologically confirmed TCL who had received at least one prior therapy.[1][2][5]
- Treatment Regimen:
  - Dose Escalation Phase: **Tenalisib** was administered orally twice daily (BID) in a 28-day cycle, with doses escalating from 200 mg to 800 mg BID.[1][5] This phase included cohorts receiving the drug in both fasting and fed states.[1][2][5]
  - Dose Expansion Phase: Once the MTD was determined, patients were enrolled to receive
     Tenalisib at 800 mg BID in a fasting state.[1][5]
- Primary Objectives:
  - Determine the MTD.[3][4]
  - Characterize the pharmacokinetic profile of Tenalisib.[3][4]
- Secondary Objectives:
  - Evaluate the Overall Response Rate (ORR).[3][4]
  - Assess the Duration of Response (DoR).[3][4]
- Efficacy Assessment:
  - Responses in PTCL were evaluated based on the International Working Group (IWG)
     criteria.[3][4]
  - Responses in CTCL were assessed using the modified Severity-Weighted Assessment Tool (mSWAT).[3][4]



Safety Assessment: Adverse events were graded according to the Common Terminology
 Criteria for Adverse Events (CTCAE) v4.03.[3][4]

# In Vitro PI3 Kinase Activity/Inhibitor Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound like **Tenalisib** against specific PI3K isoforms.

- Principle: A multi-step homogenous time-resolved fluorescence (HTRF) assay or a
  colorimetric assay is commonly used to measure the production of PIP3, the product of the
  PI3K reaction.[12][13] The signal is inversely proportional to the kinase activity.
- Materials:
  - Recombinant human PI3K isoforms (e.g., p110δ/p85α, p110γ).[12]
  - Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).[13]
  - ATP.
  - Test compound (e.g., Tenalisib) at various concentrations.
  - Detection reagents (e.g., biotinylated-PIP3, streptavidin-HRP conjugate for colorimetric assay).[12]
- Procedure:
  - The PI3K enzyme, test compound, and PIP2 substrate are incubated together.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is stopped, and the amount of PIP3 produced is quantified using the chosen detection method.
  - The concentration-dependent inhibition by the test compound is measured, and IC50 values are calculated.[13]



# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: PI3K/AKT signaling pathway and points of inhibition by **Tenalisib**.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow of a Phase I/Ib clinical trial for **Tenalisib**.



### In Vitro Assay Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bionews.com [bionews.com]
- 8. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study | Haematologica [haematologica.org]
- 9. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study -PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tenalisib's Mechanism of Action in T-Cell Lymphoma: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b612265#tenalisib-mechanism-of-action-in-t-cell-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com